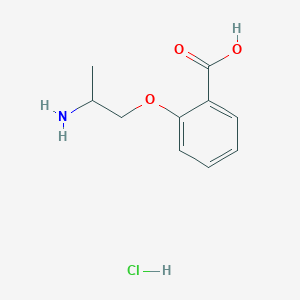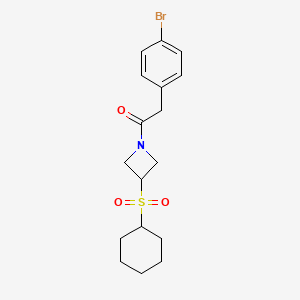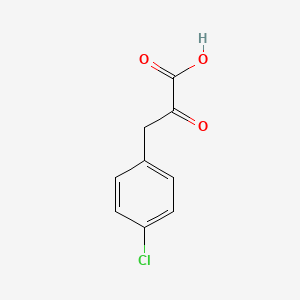![molecular formula C10H9Cl2NO3 B2586151 4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid CAS No. 98187-85-0](/img/structure/B2586151.png)
4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid” is a chemical compound with the molecular formula C9H7Cl2NO3 . It has a molecular weight of 248.06300 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzoic acid group, an amino group, and a dichloroacetyl group . The exact 3D structure could not be found in the available resources.
Physical And Chemical Properties Analysis
“this compound” has a density of 1.568g/cm3 and a boiling point of 464ºC at 760 mmHg . The melting point and other physical properties are not specified in the available resources.
Scientific Research Applications
Photodecomposition Studies
Research on chlorobenzoic acids, including derivatives similar to 4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid, has demonstrated their behavior under ultraviolet irradiation. Studies show that irradiation of chlorobenzoic acids can lead to the replacement of chlorine atoms with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. Such transformations highlight the potential of these compounds in environmental remediation and the study of photodegradation processes, which could have implications for the degradation of pollutants and the design of photostable materials (Crosby & Leitis, 1969).
Material Science Applications
In the field of materials science, polyaniline doped with benzoic acid and substituted benzoic acids, including structures akin to this compound, has been investigated for its electrical properties. These studies have found that doping polyaniline with benzoic acid derivatives can significantly enhance its conductivity, suggesting applications in the development of conductive polymers and materials for electronic devices (Amarnath & Palaniappan, 2005).
Environmental Remediation
The treatment of herbicides using membrane bioreactor (MBR) technology has been researched, with a focus on compounds that share structural similarities with this compound. Such studies demonstrate the potential of MBR technology in efficiently breaking down toxic herbicides, highlighting the broader applicability of these compounds in environmental science, specifically in water treatment and the detoxification of agricultural runoff (Ghoshdastidar & Tong, 2013).
Biochemical Research
In biochemical research, the study of compounds like this compound has led to the discovery of novel fluorescent probes capable of detecting highly reactive oxygen species (hROS). These probes offer a reliable method for studying the roles of reactive oxygen species in various biological and chemical processes, providing insights into cellular mechanisms and the potential development of diagnostic tools (Setsukinai et al., 2003).
properties
IUPAC Name |
4-[[(2,2-dichloroacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)9(14)13-5-6-1-3-7(4-2-6)10(15)16/h1-4,8H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCVMBWTPMRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)


![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)


![Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2586080.png)



![1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine](/img/structure/B2586088.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586089.png)